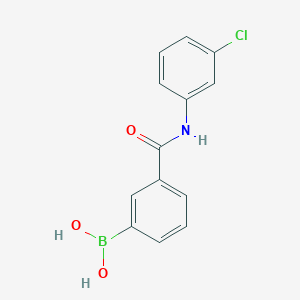

3-(3-Chlorophenylcarbamoyl)phenylboronic acid

Description

3-(3-Chlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted at the 3-position with a carbamoyl group linked to a 3-chlorophenyl moiety. This structural arrangement confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, sensor development, and biochemical studies. The chlorine atom enhances lipophilicity and modulates binding interactions, while the carbamoyl group provides hydrogen-bonding capabilities .

Properties

Molecular Formula |

C13H11BClNO3 |

|---|---|

Molecular Weight |

275.50 g/mol |

IUPAC Name |

[3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C13H11BClNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17) |

InChI Key |

HNSIRWOJCADQEJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent with a boric ester like B(Oi-Pr)3 or B(OMe)3 is a common method . The reaction is usually performed at low temperatures to prevent over-alkylation.

Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and high yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to boranes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: Boronic acids are extensively used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Biology: Boronic acids can form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules .

Medicine: Boronic acid derivatives are used in the development of drugs, such as bortezomib, a proteasome inhibitor used in cancer therapy .

Industry: In industrial applications, boronic acids are used as intermediates in the synthesis of various organic compounds and materials .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug molecules. In the case of bortezomib, the boronic acid moiety binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell, ultimately causing cell death .

Comparison with Similar Compounds

Structural Analogues with Carbamoyl Substitutions

Several carbamoyl-substituted phenylboronic acids exhibit structural similarities but differ in substituent groups, leading to distinct chemical behaviors:

Key Findings :

- The 3-chlorophenyl group in the target compound increases lipophilicity compared to dimethyl or fluorobenzyl analogues, impacting solubility and membrane permeability .

- Substitutions like propionamido or dimethylcarbamoyl enhance binding to biomolecules (e.g., sialic acids) due to hydrogen bonding and electronic effects .

Chlorophenylboronic Acid Derivatives

Chlorine positioning on the phenyl ring significantly influences reactivity:

Key Findings :

Boronic Acids with Heterocyclic or Alkyl Substituents

Substituents beyond phenyl groups alter solubility and binding specificity:

Key Findings :

Binding Affinity and Selectivity

- Sialic Acid Interactions : 3-(Propionamido)phenylboronic acid binds Neu5Ac with a binding constant of 37.6 ± 3.1 M⁻¹, outperforming phenylboronic acid (11.6 ± 1.9 M⁻¹). This suggests that carbamoyl groups enhance specificity for diol-containing biomolecules .

- Catalytic Activity : Ortho-carboxy-substituted phenylboronic acids (e.g., 2-CPBA) show superior catalytic activity in glucose-to-HMF conversion compared to meta- or para-substituted analogues. The target compound’s meta-carbamoyl group may lack this reactivity due to positional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.